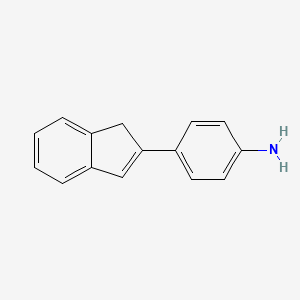

4-(1H-Inden-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

214917-95-0 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-(1H-inden-2-yl)aniline |

InChI |

InChI=1S/C15H13N/c16-15-7-5-11(6-8-15)14-9-12-3-1-2-4-13(12)10-14/h1-9H,10,16H2 |

InChI Key |

DAKFIPWTHJRUJX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C=C1C3=CC=C(C=C3)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 1h Inden 2 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 4-(1H-Inden-2-yl)aniline, distinct signals are expected for the protons of the aniline (B41778) and indene (B144670) ring systems, as well as the methylene (B1212753) protons of the indene moiety.

The aromatic protons of the aniline ring typically appear as a set of multiplets in the downfield region of the spectrum due to the electron-withdrawing nature of the aromatic system. The protons on the indene ring also resonate in the aromatic region, with their specific shifts and coupling patterns providing information about their relative positions. The methylene protons of the indene five-membered ring are expected to appear as a singlet or a multiplet in the upfield region. The presence of the NH₂ group on the aniline ring gives rise to a characteristic broad singlet, the chemical shift of which can be dependent on solvent and concentration.

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Aniline & Indene) | 6.5 - 7.5 | Multiplet (m) |

| Methylene (Indene) | ~3.7 | Singlet (s) |

| Amine (NH₂) | Variable | Broad Singlet (br s) |

This table presents generalized ¹H NMR data for the this compound scaffold. Actual values can vary based on the solvent and specific substitution patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals.

The carbon atoms of the aromatic rings (both aniline and indene) will resonate in the downfield region, typically between 110 and 150 ppm. libretexts.org The carbon atom attached to the nitrogen of the aniline group (C-N) will have a specific chemical shift influenced by the amino group. The carbons of the indene moiety, including the sp² carbons of the fused benzene (B151609) ring and the vinylogous carbons, will also have characteristic shifts. The methylene carbon of the indene ring will appear in the upfield region of the spectrum.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H & C-C | 115 - 145 |

| Methylene (CH₂) | 35 - 45 |

This table presents generalized ¹³C NMR data for the this compound scaffold. Actual values can vary based on the solvent and specific substitution patterns.

Advanced NMR Techniques for Comprehensive Structural Confirmation

While ¹H and ¹³C NMR provide foundational data, complex structures often require more advanced techniques for unambiguous assignment. ipb.ptresearchgate.net Two-dimensional (2D) NMR experiments are particularly valuable in this regard.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, helping to establish which protons are adjacent to one another within the molecular structure. This is crucial for tracing the connectivity within the aniline and indene ring systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon, greatly simplifying the interpretation of both ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the entire molecular structure by identifying long-range connectivities, for instance, between the protons on the aniline ring and the carbons of the indene moiety, confirming the linkage between the two ring systems.

These advanced NMR methods, when used in concert, provide a robust and detailed confirmation of the chemical structure of this compound derivatives. ipb.ptnumberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a compound and provide a unique "fingerprint" for identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, key characteristic absorptions are expected.

The N-H stretching vibrations of the primary amine group in the aniline moiety typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aromatic rings are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the indene methylene group appears just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com The out-of-plane C-H bending vibrations of the substituted benzene rings can provide information about the substitution pattern.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Aromatic Stretch | 1250 - 1335 | Medium to Strong |

This table presents generalized FT-IR absorption data for the functional groups present in this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of laser light and is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com Therefore, it provides valuable information about the carbon skeleton of the molecule.

In the FT-Raman spectrum of this compound, the symmetric C=C stretching vibrations of the aromatic rings are expected to be strong. Vibrations associated with the indenyl ring system, which may be weak or absent in the IR spectrum, can be prominent in the Raman spectrum. The complementarity of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis of the molecule. mdpi.comthermofisher.com For instance, certain skeletal vibrations of the fused ring system might be more clearly observed in the Raman spectrum. hanyang.ac.kr

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Symmetric Aromatic Ring Breathing | 990 - 1010 | Strong |

| C=C Aromatic Stretch | 1580 - 1620 | Strong |

This table presents generalized FT-Raman shift data for key vibrations in aromatic systems like this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In the study of this compound derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the protonated molecule, [M+H]⁺, providing a direct measurement of the molecular weight. tandfonline.com

For instance, in the analysis of various substituted dihydro-1H-indene derivatives, the molecular ion peak is a key identifier. The ESI-MS data for several derivatives are presented below, showcasing the accurate mass determination that confirms the successful synthesis of the target molecules. tandfonline.comnih.gov

Table 1: ESI-MS Data for Selected 4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline Derivatives

| Compound | Molecular Formula | Calculated M+H | Observed m/z [M+H]⁺ |

|---|---|---|---|

| 4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline | C₁₉H₂₃NO₃ | 314.17 | 314.2 |

| 2-methyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline | C₂₀H₂₅NO₃ | 328.19 | 328.2 |

| N,N-dimethyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline | C₂₁H₂₇NO₃ | 342.20 | 342.2 |

| 4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol | C₁₉H₂₂O₄ | 315.15 | 315.2 |

This interactive table is based on data from a study on dihydro-1H-indene derivatives. tandfonline.comnih.gov

Fragmentation analysis, which involves the study of the fragment ions produced upon ionization, can provide valuable structural information. While detailed fragmentation pathways for this compound itself are not extensively documented in the provided results, the fragmentation dynamics of the structurally related aniline molecule have been studied. These studies show that the aniline dication is structurally weak and can lead to various dissociation pathways, often involving hydrogen migration. cnr.it This suggests that the fragmentation of this compound derivatives could also involve complex rearrangements and ring-opening processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The position (λmax) and intensity of the absorption bands provide information about the conjugated π-electron systems and the presence of chromophores.

For derivatives of this compound, the UV-Vis spectra are expected to be influenced by the electronic nature of the substituents on both the indenyl and aniline rings. While specific UV-Vis data for this compound is not detailed in the search results, studies on related compounds like azo dyes bearing benzimidazole (B57391) moieties (structurally similar in terms of extended conjugation) demonstrate how solvatochromism (the change in color with solvent polarity) can be used to understand the electronic properties and tautomeric forms of the molecules. tubitak.gov.tr The UV-Vis spectra of these dyes were measured in various solvents, revealing shifts in the absorption maxima that provide insights into the nature of the electronic transitions. tubitak.gov.tr

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra of indenyl derivatives, correlating the observed transitions with specific molecular orbitals. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

While a specific crystal structure for this compound was not found, X-ray crystallography has been successfully applied to various indenyl derivatives and related heterocyclic compounds. eurjchem.commdpi.com For example, the solid-state structure of an indolyl-triazolo-thiadiazole hybrid was confirmed using single-crystal X-ray diffraction, revealing the molecular and supramolecular structure, including non-covalent interactions that dominate the crystal packing. mdpi.com

In the context of indenyl complexes, X-ray crystal structures have provided direct evidence for "ring slippage," a phenomenon where the indenyl ligand can shift its coordination mode from η⁵ to η³, which has significant implications for the reactivity of these complexes. nih.govacs.org The degree of folding of the indenyl ligand, as determined by X-ray diffraction, is a key parameter in understanding this effect. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical and, by extension, the molecular formula of the synthesized compound.

This technique is routinely used in the characterization of newly synthesized organic compounds, including derivatives of this compound. For instance, in the synthesis of various substituted {4-(1H-benzimidazol-2-yl) phenyl} diazenyl derivatives, elemental analysis was a key component of the characterization process, confirming the elemental composition of the target molecules. ijpbs.comijrpc.com The results are typically presented as a comparison of the calculated and found percentages for each element.

Table 2: Elemental Analysis Data for a Representative Benzimidazole Derivative

| Compound | Molecular Formula | Elemental Composition (Calculated %) | Elemental Composition (Found %) |

|---|

This interactive table is based on data from a study on benzimidazole derivatives. ijrpc.com

The close correlation between the calculated and found values in such analyses provides a high degree of confidence in the assigned molecular formula of the synthesized compounds.

Computational and Theoretical Investigations of 4 1h Inden 2 Yl Aniline and Analogues

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT calculations are instrumental in understanding the fundamental characteristics of molecular systems. By solving the Kohn-Sham equations, this method allows for the determination of the electronic structure and a wide range of properties derived from it. For molecules like 4-(1H-Inden-2-yl)aniline, DFT can elucidate geometric parameters, orbital energies, and charge distribution, which collectively define its chemical behavior.

Geometry optimization is a primary step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The optimized structure of the aniline (B41778) moiety is well-documented, with DFT calculations showing N-H bond lengths of approximately 1.016 Å and aromatic C-H bond lengths around 1.09 Å. researchgate.net The geometry of the indenyl group is also well-defined. The key conformational variable in the combined molecule is the dihedral angle between the plane of the aniline ring and the plane of the indenyl ring system. In related bi-aryl structures, this angle is non-zero due to steric hindrance, leading to a twisted conformation. For instance, in an analogue, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, the dihedral angle between the indole (B1671886) system and the benzene (B151609) ring is 9.89 (5)°. nih.gov Conformational analysis helps identify the most stable isomer and understand its spatial arrangement.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, defining the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly involving the lone pair of the nitrogen atom. The LUMO is likely distributed across the π-conjugated system of the indenyl moiety. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A smaller gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In substituted anilines, the HOMO-LUMO gap is influenced by the nature of the substituents. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. chemrxiv.org

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is anticipated around the nitrogen atom of the amino group due to its lone pair of electrons. The π-electron clouds of the aromatic rings also represent regions of negative potential. thaiscience.infotci-thaijo.org These areas are the primary sites for interaction with electrophiles. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms of the NH₂ group, making them potential sites for hydrogen bonding and nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions by interpreting the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs). wikipedia.org This method is particularly effective for quantifying delocalization effects and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. materialsciencejournal.orgresearchgate.net

For this compound, a significant interaction is expected to be the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aniline ring. This n → π* interaction contributes to the stabilization of the molecule and is a hallmark of aniline and its derivatives. Further delocalization can occur from the π orbitals of the aniline ring to the π* orbitals of the indenyl ring. The stability of the molecule is enhanced by these hyperconjugative interactions, and the magnitude of this stabilization is quantified by the second-order perturbation energy, E(2). acadpubl.eu

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. For this compound, characteristic vibrations would include N-H stretching of the amino group, aromatic C-H stretching, and C=C stretching of the ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy, helping to assign signals in experimental spectra and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. The primary absorption in the UV-Vis spectrum is typically associated with the HOMO → LUMO transition. The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap. researchgate.net

Quantum Chemical Descriptors and Reactivity Analysis

Based on the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a theoretical framework for understanding chemical behavior. rasayanjournal.co.in

Ionization Potential (I) and Electron Affinity (A) : Approximated by the energies of the HOMO and LUMO, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).

Chemical Hardness (η) : Defined as η = (I - A) / 2, it measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." thaiscience.info

Electronic Chemical Potential (μ) : Given by μ = -(I + A) / 2, it describes the escaping tendency of electrons from a system.

Global Electrophilicity Index (ω) : Calculated as ω = μ² / (2η), this index quantifies the ability of a molecule to accept electrons, classifying it as a strong or weak electrophile. rasayanjournal.co.in

These descriptors are valuable for comparing the reactivity of this compound with its analogues and predicting its behavior in chemical reactions. researchgate.net

Chemical Hardness, Softness, and Electronegativity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules through various descriptors, including chemical hardness (η), softness (S), and electronegativity (χ). These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

Electronegativity (χ) is a measure of a molecule's ability to attract electrons. researchgate.net It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies. researchgate.net A higher electronegativity value indicates a better electron acceptor. ijarset.com

Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. ijarset.com A larger HOMO-LUMO gap corresponds to a higher hardness value, indicating greater stability and lower reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability and reactivity. ijarset.com Molecules with a smaller HOMO-LUMO gap are considered softer and are generally more reactive. ijarset.com

The calculation of these global reactivity descriptors is instrumental in comparing the stability and reactivity of different this compound analogues.

Table 1: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1/(2η) | Measure of polarizability and reactivity |

Data sourced from conceptual DFT principles.

Fukui Functions for Site Selectivity Prediction

Fukui functions are essential tools in computational chemistry for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons changes. The condensed Fukui function simplifies this by assigning a value to each atomic site, indicating its susceptibility to different types of attack. researchgate.net

fk+ : Indicates the reactivity towards a nucleophilic attack (propensity to accept an electron). A higher value suggests a more favorable site for nucleophilic attack.

fk- : Indicates the reactivity towards an electrophilic attack (propensity to donate an electron). A higher value suggests a more favorable site for electrophilic attack.

fk0 : Indicates the reactivity towards a radical attack.

By calculating the Fukui functions for this compound and its analogues, researchers can identify the specific atoms or functional groups that are most likely to participate in chemical reactions. This information is invaluable for predicting the outcome of reactions and for designing molecules with specific reactivity patterns.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions involving aniline derivatives. nih.govresearchgate.net These studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.com

Transition state analysis provides information about the energy barrier of a reaction (activation energy), which is a key determinant of the reaction rate. nih.govresearchgate.net By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined. For instance, in reactions involving aniline derivatives, computational studies can distinguish between different mechanistic possibilities, such as nucleophilic substitution or addition-elimination pathways. mdpi.comresearchgate.net The geometric and energetic properties of the transition state offer a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound and its analogues, MD simulations can reveal important information about their conformational flexibility, interactions with solvent molecules, and binding behavior with biological macromolecules.

In these simulations, the motion of each atom in the system is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the characterization of its dynamic properties. For example, MD simulations can be used to study the stability of different conformers of this compound and the timescale of transitions between them. Furthermore, these simulations are instrumental in understanding how these molecules interact with their environment, such as the organization of water molecules around them or their binding mode within a protein active site. scispace.com

Computational Approaches in Scaffold Design and Lead Generation

Virtual screening is a computational technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This process can be broadly categorized into structure-based and ligand-based approaches. mdpi.com

Structure-Based Virtual Screening (SBVS) : This method relies on the three-dimensional structure of the target protein. mdpi.com Techniques like molecular docking are used to predict the binding pose and affinity of candidate molecules within the target's active site. mdpi.com This allows for the identification of novel scaffolds that are complementary in shape and chemical properties to the binding site.

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS methods can be employed. mdpi.com These approaches use the chemical structure of known active compounds to identify new molecules with similar properties. mdpi.com Pharmacophore modeling, which defines the essential 3D arrangement of chemical features necessary for biological activity, is a common LBVS technique. mdpi.commdpi.com

By using the this compound scaffold as a starting point, virtual screening methodologies can be employed to explore vast chemical databases for novel analogues with potentially improved properties. researchgate.netnih.govnih.gov

Before synthesizing a library of new compounds based on the this compound scaffold, it is crucial to assess their potential pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational approach that predicts these properties based on the chemical structure of the molecules. nih.gov

Various computational models are available to predict a wide range of ADMET properties, including:

Absorption : Prediction of intestinal absorption and blood-brain barrier penetration. mdpi.com

Distribution : Estimation of plasma protein binding and volume of distribution. mdpi.com

Metabolism : Identification of potential sites of metabolism by cytochrome P450 enzymes. mdpi.com

Excretion : Prediction of renal clearance.

Toxicity : Early assessment of potential toxicological liabilities.

By performing in silico ADMET profiling on a virtual library of this compound analogues, researchers can prioritize the synthesis of compounds with a higher probability of possessing favorable drug-like properties, thereby saving time and resources in the drug discovery process. optibrium.comnih.govresearchgate.net

Scaffold Hopping and Skeletal Editing Concepts in Chemical Space Exploration

In the computational exploration of novel bioactive compounds, scaffold hopping and skeletal editing have emerged as powerful strategies for navigating the vastness of chemical space. uniroma1.itresearchgate.netnih.gov These approaches aim to identify novel molecular architectures that retain the biological activity of a parent compound, like this compound, while offering improved pharmacological properties, circumventing existing intellectual property, or providing new synthetic routes. nih.govnih.gov

Scaffold Hopping: This strategy involves the replacement of a molecule's core framework, or "scaffold," with a structurally distinct moiety while preserving the essential three-dimensional arrangement of key pharmacophoric features. nih.govuniroma1.it For a lead compound such as this compound, this could involve replacing the central indenyl ring system with a bioisosteric equivalent. Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, eliciting a comparable biological response. spirochem.comctppc.org

Computational methods, such as 3D pharmacophore modeling and virtual screening, are instrumental in identifying potential replacement scaffolds. uniroma1.itnih.gov For instance, a computational study might explore replacing the indene (B144670) core with other bicyclic systems like indazole or quinoline, which could mimic the shape and electronic properties of the original scaffold while introducing new interaction points or altering physicochemical properties. nih.govnih.gov The goal is to discover a novel chemotype that fits the target's binding site and maintains critical interactions. nih.gov

Below is a theoretical comparison of this compound with a hypothetical scaffold-hopped analogue, illustrating the types of changes in molecular properties that are assessed during such computational investigations.

Interactive Data Table 1: Theoretical Comparison of Original vs. Hopped Scaffold This table presents calculated molecular properties for the parent compound and a hypothetical analogue to illustrate the concept of scaffold hopping. Binding affinity is represented on a conceptual scale for comparative purposes.

| Compound | Scaffold Type | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | Conceptual Binding Affinity |

| This compound | Indenyl | 207.27 | 3.85 | 26.02 | +++ |

| 4-(1H-Indazol-6-yl)aniline | Indazolyl (Hypothetical) | 209.25 | 2.98 | 45.79 | ++ |

Skeletal Editing: A more recent and precise strategy, skeletal editing, involves making specific, atom-level modifications to the molecular core itself. bioascent.com This "molecular surgery" allows for the insertion, deletion, or swapping of atoms within a ring system, providing a direct route to novel analogues that would be difficult to access through traditional synthesis. acs.org Unlike scaffold hopping, which replaces the entire core, skeletal editing modifies the existing framework. bioascent.com

Remarkably, recent research has demonstrated the direct application of skeletal editing techniques to the indene core. For example, synthetic protocols have been developed for the photoredox-enabled ring expansion of indenes to generate naphthalenes. bioascent.com Another reported method enables the synthesis of isoquinolines from indenes through a one-step skeletal editing process. chemistryworld.comresearchgate.net These transformations allow for the conversion of the 5-membered ring within the indene system into a 6-membered aromatic ring, fundamentally altering the scaffold's properties while building upon a common precursor. Such late-stage diversification is highly valuable in drug discovery for rapidly generating structural diversity. acs.org

The following table summarizes documented skeletal editing transformations that are directly applicable to the indenyl core of the parent compound.

Interactive Data Table 2: Literature-Based Skeletal Editing Transformations for the Indene Core This table outlines established skeletal editing methods that can modify an indenyl precursor, demonstrating feasible pathways to generate novel analogues of this compound.

| Precursor Scaffold | Skeletal Editing Transformation | Resulting Analogue Scaffold | Key Reagents/Conditions |

| Indene | Carbon-atom insertion / Ring expansion bioascent.comrsc.org | Naphthalene | Photoredox catalysis, Radical carbyne precursors bioascent.com |

| Indene | Nitrogen-atom insertion / Ring expansion chemistryworld.comresearchgate.net | Isoquinoline | Nitrene-mediated synthesis researchgate.net |

By employing these advanced computational and synthetic strategies, researchers can efficiently explore discontinuous regions of chemical space around the this compound template. researchgate.netmdpi.com Both scaffold hopping and skeletal editing provide rational pathways to design analogues with potentially superior drug-like properties, moving beyond simple peripheral modifications to innovate at the level of the molecular core.

Reactivity and Mechanistic Studies of 4 1h Inden 2 Yl Aniline and Its Derivatives

Reaktionswege und Umwandlungsmechanismen

Die direkte Funktionalisierung von C-H-Bindungen hat sich zu einem leistungsstarken Werkzeug in der organischen Synthese entwickelt, das schrittökonomische Wege zur Molekülkomplexität bietet. Bei Anilinderivaten zielt die C-H-Aktivierung typischerweise auf die ortho-Position zum Amin-Substituenten ab, oft unter Verwendung eines dirigierenden Gruppe, um die Regioselektivität zu steuern. Verschiedene Übergangsmetallkatalysatoren, darunter Nickel, Kupfer und Rhodium, wurden für solche Umwandlungen eingesetzt. researchgate.netnih.gov Beispielsweise wurde eine Nickel-katalysierte C-H-Thiolierung und Selenylierung von Anilinen unter Verwendung entfernbarer dirigierender Gruppen nachgewiesen, wobei mechanistische Studien darauf hindeuten, dass die C-H-Aktivierung der geschwindigkeitsbestimmende Schritt ist. researchgate.net

Rhodium(III)-katalysierte C-H-Aktivierung ist besonders bemerkenswert für die Konstruktion von stickstoffhaltigen heterocyclischen Gerüsten durch Annullierungs- oder Cyclisierungs-Kaskaden. nih.gov Diese Strategien beinhalten typischerweise die ortho-C-H-Aktivierung eines Anilins oder eines verwandten Derivats, gefolgt von einer Kopplung mit einem ungesättigten Partner. mdpi.com Ein solcher Ansatz wurde bei der Synthese von Chinolizinon- und Indolizin-Derivaten aus Enamid- und Triazol-Substraten unter Beweis gestellt, bei denen eine C-H-Bindungsaktivierung eines terminalen Olefins auftritt. nih.gov Diese Methoden unterstreichen das Potenzial zur Synthese komplexer Moleküle, die aus Vorläufern von Indenylanilin stammen, durch selektive Aktivierung der C-H-Bindungen entweder am Anilin- oder am Inden-Teil.

Tabelle 1: Beispiele für C-H-Aktivierungsreaktionen an Anilin-bezogenen Gerüsten

| Katalysator | Substrat | Reagenz | Produkt | Quelle |

|---|---|---|---|---|

| Nickel(II) | Anilin mit dirigierender Gruppe | Thiolierungs-/Selenylierungs-Reagenz | ortho-Thiolierte/Selenylierte Aniline (B41778) | researchgate.net |

| Kupfer(II) | Anilid | DMSO (Formylquelle), Selectfluor | ortho- und para-formyliertes Anilin | nih.gov |

| Rhodium(III) | Enamid | Triazol | Chinolizinon / Indolizin | nih.gov |

Sowohl die Inden- als auch die Anilin-Einheiten in 4-(1H-Inden-2-yl)anilin können an Cycloadditionsreaktionen teilnehmen, was Wege zur Synthese komplexer polycyclischer Strukturen eröffnet. Die Inden-Einheit, die ein Fünfring-Dien-System enthält, kann an [4+2]-Cycloadditionen (Diels-Alder-Reaktionen) teilnehmen. Studien haben gezeigt, dass 9-(2-Indenyl)anthracen eine Diels-Alder-Addition von Benzyn eingeht, um das entsprechende Triptyzen zu bilden. mdpi.com

Der Anilin-Teil kann nach der Umwandlung in ein Imin an Aza-Diels-Alder-Reaktionen teilnehmen. Die Povarov-Reaktion, eine formale [4+2]-Cycloaddition zwischen einem Imin und einem Alken, ist eine weit verbreitete Methode zur Synthese von Chinolin-Derivaten. mdpi.com Darüber hinaus können [2+2]-photochemische Cycloadditionsreaktionen in Co-Kristallen erreicht werden, die Aniline als molekulare Matrizen verwenden, um reaktive Olefine in der richtigen Ausrichtung für die Cyclobutanbildung bei UV-Bestrahlung zu positionieren. researchgate.net Eine neuartige [4+2]-Cycloaddition über die Stickstoffatome (N1/N4) von 1,2,4,5-Tetrazinen mit Enaminen, die aus Anilinen erzeugt werden können, wurde ebenfalls beschrieben, was die Vielseitigkeit von Anilinderivaten in Cycloadditionen unterstreicht. nih.gov

Die Steuerung der Regio- und Stereoselektivität ist bei der Derivatisierung von 4-(1H-Inden-2-yl)anilin von entscheidender Bedeutung, um spezifische Isomere zu erhalten. Bei Reaktionen am Anilinring steuert die Aminogruppe typischerweise die elektrophile aromatische Substitution an die ortho- und para-Positionen. Bei metallkatalysierten C-H-Funktionalisierungen kann jedoch durch den Einsatz von dirigierenden Gruppen eine hohe Regioselektivität, typischerweise für die ortho-Position, erreicht werden. researchgate.net Beispielsweise führt die Palladium-katalysierte direkte ortho-Arylierung von N-Phenylpyridin-2-aminen über C-H-Aktivierung zu einer hochselektiven C-C-Bindungsbildung. nih.gov

Die Stereoselektivität ist oft ein Schlüsselfaktor bei Cycloadditionsreaktionen. Bei der Gold-katalysierten [2+2+2]-Cycloaddition zwischen Allenen und O-verknüpften Oximen wurde das resultierende Piperidin-Derivat mit vollständiger cis-Stereoselektivität erhalten. mdpi.com Ebenso können photochemische [2+2]-Cycloadditionen im festen Zustand zu stereoselektiven Produkten wie dem rctt-Isomer von Tetrakis(4-pyridyl)cyclobutan führen, da die Reaktanten im Kristallgitter vororganisiert sind. researchgate.net Bei der Synthese von Indolen durch Palladium-katalysierte Annullierung von ortho-Halogenanilinen und Aldehyden wurde festgestellt, dass chirale Aldehyde ohne Racemisierung an der Reaktion teilnahmen, was die Erhaltung der Stereochemie während des Prozesses anzeigt. nih.gov

Katalyse in der Indenylanilin-Chemie

Die Übergangsmetallkatalyse ist für die Synthese und Funktionalisierung von Indenylanilin-Derivaten von grundlegender Bedeutung. Palladium-, Rhodium- und Rhenium-Katalysatoren sind besonders wirksam bei der Förderung von Kreuzkupplungen, Annullierungen und Cyclisierungen.

Die Palladium-katalysierte Kreuzkupplung ist eine Eckpfeiler-Technologie für die Bildung von C-C- und C-N-Bindungen und wird in der pharmazeutischen und agrochemischen Industrie weit verbreitet eingesetzt. researchgate.net Reaktionen wie die Suzuki-Miyaura-, Stille- und Buchwald-Hartwig-Aminierung ermöglichen die Verknüpfung des Indenylanilin-Gerüsts mit verschiedenen Partnern. Beispielsweise wurde die Suzuki-Kupplung erfolgreich eingesetzt, um 2-Indenylboronsäure mit 9-Bromanthracen zu koppeln und so 9-(2-Indenyl)anthracen zu synthetisieren, eine Struktur, die eng mit dem Titelmolekül verwandt ist. mdpi.com

Die Entwicklung von gut definierten Palladium(II)-Präkatalysatoren, wie z. B. [(NHC)PdCl2(anilin)]-Komplexen, hat die Effizienz und Anwendbarkeit dieser Reaktionen verbessert. nih.gov Diese luft- und feuchtigkeitsstabilen Katalysatoren sind in verschiedenen Kreuzkupplungsreaktionen hochaktiv. nih.gov Darüber hinaus wurden Palladium-katalysierte Annullierungsreaktionen entwickelt, um heterocyclische Systeme zu konstruieren. Ein bemerkenswertes Beispiel ist die Eintopf-Synthese von hochfunktionalisierten Indolen aus ortho-Halogenanilinen und Aldehyden, die unter milden Bedingungen mit einem Palladiumacetat-Katalysator abläuft. nih.gov Der grundlegende katalytische Zyklus für viele dieser Umwandlungen beinhaltet typischerweise Schritte der oxidativen Addition, Transmetallierung und reduktiven Eliminierung am Palladiumzentrum. youtube.com

Tabelle 2: Ausgewählte Palladium-katalysierte Reaktionen

| Reaktionstyp | Katalysator | Substrate | Produkt | Quelle |

|---|---|---|---|---|

| Suzuki-Kupplung | (dppf)PdCl2 | 2-Indenylboronsäure, 9-Bromanthracen | 9-(2-Indenyl)anthracen | mdpi.com |

| Indol-Synthese | Pd(OAc)2 | o-Iodanilin, Aldehyd | Funktionalisiertes Indol | nih.gov |

Rhodium-Katalysatoren sind besonders wirksam bei der Förderung von Annullierungs- und Cyclisierungsreaktionen, oft über C-H-Aktivierungswege. Die Rhodium(III)-katalysierte [5+1]-Cyclisierung von 2-Indolylanilinen unter Verwendung von Vinylencarbonat als C1-Synthon wurde zur Synthese von 4-Methylpyrrolo[1,2-a]chinoxalinen entwickelt. researchgate.net

Darüber hinaus wurde die Rhodium-katalysierte Cyclisierung von 2-Ethinylanilinen in Gegenwart von Isocyanaten als effiziente Methode zur Herstellung von Indol-3-carboxamiden nachgewiesen. nih.govorganic-chemistry.orgresearchgate.net Dieser Prozess verläuft über eine Tandem-Cyclisierungs-Additions-Sequenz unter milden Reaktionsbedingungen. nih.govorganic-chemistry.org Diese Reaktionen zeigen die Fähigkeit von Rhodium-Katalysatoren, komplexe heterocyclische Gerüste aus einfachen Vorläufern zu konstruieren, die strukturell mit 4-(1H-Inden-2-yl)anilin verwandt sind, und bieten Wege zur schnellen Erhöhung der molekularen Komplexität.

Tabelle 3: Erwähnte chemische Verbindungen

| Verbindungsname |

|---|

| 4-(1H-Inden-2-yl)anilin |

| Nickel(II) |

| Kupfer(II) |

| Rhodium(III) |

| Benzyn |

| 9-(2-Indenyl)anthracen |

| 1,2,4,5-Tetrazin |

| Palladiumacetat |

| 2-Indenylboronsäure |

| 9-Bromanthracen |

| Vinylencarbonat |

| 2-Ethinylanilin |

Copper-Catalyzed Reactions for N-H Substrates

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and its modern variations, are powerful methods for the formation of carbon-nitrogen bonds. wikipedia.orgwikipedia.org These reactions are highly relevant for the functionalization of the N-H bond in 4-(1H-Inden-2-yl)aniline, allowing for the introduction of various aryl and other substituents.

The general mechanism of the copper-catalyzed N-arylation of amines, often referred to as the Goldberg reaction (a variant of the Ullmann condensation), involves the reaction of an amine with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org While traditional Ullmann conditions often required harsh reaction conditions with stoichiometric amounts of copper, modern catalytic systems utilize soluble copper salts (e.g., CuI, Cu(OAc)₂, CuSO₄·5H₂O) with various ligands to facilitate the reaction under milder conditions. beilstein-journals.orgnih.gov

The catalytic cycle is generally believed to involve the formation of a copper(I)-amidate complex from the amine and the copper catalyst in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the copper(I) catalyst. nih.gov

Key to the success of modern copper-catalyzed N-arylation reactions is the use of ligands that stabilize the copper catalyst and promote the key steps of the catalytic cycle. Diamine ligands, such as 1,2-cyclohexanediamine, have been shown to be particularly effective. nih.gov

While specific studies on the copper-catalyzed N-arylation of this compound are not extensively reported, the reactivity of the aniline moiety is expected to be comparable to other anilines. The reaction conditions would likely involve a copper(I) or copper(II) salt, a suitable ligand, a base (such as K₂CO₃, K₃PO₄, or Cs₂CO₃), and an aryl halide in a polar aprotic solvent like DMF, DMSO, or dioxane at elevated temperatures. wikipedia.orgbeilstein-journals.org

For instance, a study on the copper-catalyzed N-arylation of various amines with aryliodonium ylides in water demonstrated the versatility of copper catalysis for C-N bond formation. beilstein-journals.org The reaction of aniline with phenyliodonium ylide in the presence of CuSO₄·5H₂O at 60 °C in water afforded diphenylamine (B1679370) in good yield. beilstein-journals.org Similar conditions could potentially be adapted for the N-arylation of this compound.

Furthermore, copper-catalyzed reactions can also be employed for the intramolecular cyclization of derivatives of this compound, leading to the formation of more complex heterocyclic structures. For example, copper has been shown to catalyze the intramolecular amination of alkenes, a reaction that could be envisioned for suitably substituted derivatives of this compound. nih.gov

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Amines

| Amine Substrate | Arylating Agent | Copper Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | Phenyliodonium ylide | CuSO₄·5H₂O | None | None | Water | 60 | 82 | beilstein-journals.org |

| Morpholine | Phenyl iodide | CuBr | 2-Thiofuranformaldehyde-N-methylphenylhydrazine | K₃PO₄ | DMSO | 95 | >95 | researchgate.net |

| β-amino alcohols | 2-Iodoaniline | CuI | Tetra-methylheptane-3,5-dione | Cs₂CO₃ | Dioxane | RT | 88 | nih.gov |

| Adamantane-containing amines | Iodobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 140 | 70-90 | mdpi.com |

Lewis Acid Catalysis in Indene-Aniline Synthesis

The synthesis of this compound itself can be envisioned through several synthetic routes, and Lewis acid catalysis plays a significant role in many carbon-carbon and carbon-nitrogen bond-forming reactions. One of the most common methods for introducing an aryl group to an aromatic ring is the Friedel-Crafts reaction, which is typically catalyzed by a Lewis acid. doubtnut.com

However, the direct Friedel-Crafts alkylation or acylation of anilines, including this compound, with a Lewis acid catalyst like AlCl₃ is generally problematic. The lone pair of electrons on the nitrogen atom of the aniline is basic and readily coordinates with the Lewis acid catalyst. doubtnut.comstackexchange.com This interaction forms a complex that deactivates the aromatic ring towards electrophilic substitution. doubtnut.comstackexchange.com The positively charged nitrogen atom in the complex acts as a strong electron-withdrawing group, making the aniline ring less nucleophilic and thus unreactive in Friedel-Crafts reactions. doubtnut.com

To overcome this limitation, the amino group of the aniline can be protected as an amide. The resulting anilide is less basic, and the lone pair on the nitrogen is delocalized into the carbonyl group, reducing its interaction with the Lewis acid. The amide group is still an activating, ortho-, para-directing group, allowing the Friedel-Crafts reaction to proceed. The protecting group can then be removed by hydrolysis to yield the desired aniline derivative. stackexchange.com

In the context of synthesizing this compound, a potential Lewis acid-catalyzed route could involve the Friedel-Crafts alkylation of a protected aniline with a suitable indenyl electrophile, such as a 2-haloindene or an inden-2-ol derivative. The choice of Lewis acid is crucial and can range from strong Lewis acids like AlCl₃ and FeCl₃ to milder ones like ZnCl₂ or BF₃·OEt₂. nih.gov The reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and yield.

While direct synthesis of indenyl anilines using Lewis acids is not well-documented, Lewis acids are widely used in the synthesis of related heterocyclic compounds like indoles. For example, various Lewis acids, including BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, have been shown to catalyze the cyclization of ortho-imino phenyldiazoacetates to form 2,3-substituted indoles in high yields under mild conditions. nih.govscispace.com This demonstrates the potential of Lewis acid catalysis in related synthetic transformations.

Table 2: Lewis Acids in the Synthesis of Indole (B1671886) Derivatives

| Substrate | Lewis Acid (mol%) | Solvent | Time | Yield (%) | Reference |

| Methyl diazo(2-phenylmethyleneaminophenyl)acetate | BF₃·Et₂O (1.0) | DCM | <10 min | 100 | nih.gov |

| Methyl diazo(2-phenylmethyleneaminophenyl)acetate | TiCl₄ (1.0) | DCM | <10 min | 100 | nih.gov |

| Methyl diazo(2-phenylmethyleneaminophenyl)acetate | SnCl₄ (1.0) | DCM | <10 min | 100 | nih.gov |

| Methyl diazo(2-phenylmethyleneaminophenyl)acetate | Cu(OTf)₂ (1.0) | DCM | <10 min | 100 | nih.gov |

Enzyme-Based Transformations for Indenylaniline Derivatives

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the modification of organic molecules. researchgate.net For a molecule like this compound, which possesses a reactive amino group and a chiral center in some of its derivatives, enzymes could be employed for a variety of transformations.

One of the most common applications of enzymes in the context of amines is in kinetic resolutions to separate enantiomers. Lipases are a class of enzymes that are particularly versatile and can catalyze the acylation of amines in organic solvents. nih.govnih.gov In a kinetic resolution of a racemic mixture of a chiral derivative of this compound, a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This approach is widely used for the preparation of enantiomerically pure amines and alcohols. nih.gov The choice of lipase, acyl donor, and solvent are critical parameters that need to be optimized for high enantioselectivity. nih.gov

Besides kinetic resolution, enzymes can also be used for other functional group transformations on the indenylaniline scaffold. For example, oxidoreductases could potentially be used for the oxidation of the indene (B144670) ring or the aniline moiety. Hydrolases could be employed for the hydrolysis of amide or ester derivatives of this compound.

The field of biocatalysis is rapidly advancing, with techniques like directed evolution being used to engineer enzymes with novel activities and substrate specificities. This opens up the possibility of developing bespoke enzymes for specific transformations on indenylaniline derivatives that are not possible with naturally occurring enzymes.

While specific examples of enzymatic transformations on this compound are scarce in the literature, the general principles of biocatalysis suggest that this is a promising area for future research. The application of enzymes could lead to more sustainable and efficient routes for the synthesis and modification of these valuable compounds.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols and Amines

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| (R,S)-1-Phenylethanol | Novozym 435 | Vinyl acetate | Hexane | ~50 | >99 (alcohol), >99 (ester) | nih.gov |

| (R,S)-Aryltrimethylsilyl chiral alcohols | Lipase from Pseudomonas fluorescens | Vinyl acetate | Hexane | 50 | >99 (alcohol), >99 (ester) | nih.gov |

| Aromatic Morita-Baylis-Hillman acetates | Lipase from Pseudomonas cepacia | Water (hydrolysis) | Toluene/buffer | ~50 | >90 (alcohol and acetate) | nih.gov |

Advanced Research Applications of Indenylaniline Scaffolds in Material Science and Organic Optoelectronics

Design and Synthesis of Indenylaniline-Based Functional Materials

The synthesis of functional materials based on the indenylaniline scaffold involves leveraging its reactive amine group and the indenyl core to build larger, more complex molecular structures. These materials are designed to exhibit specific electronic and photophysical properties suitable for advanced applications.

The incorporation of indenylaniline units into conjugated polymers and oligomers is a strategy to modulate the electronic and physical properties of these materials. While the direct polymerization of 4-(1H-Inden-2-yl)aniline is not widely documented, established methods for synthesizing polyaniline derivatives can be adapted. For instance, oxidative polymerization or cross-coupling reactions, such as the Buchwald-Hartwig reaction, could be employed to link indenylaniline monomers. nih.gov

The synthesis of copolymers offers another route to integrate the indenylaniline scaffold. By reacting indenylaniline with other monomers, such as thiophene (B33073) or anthranilic acid, it is possible to create materials with properties intermediate to their respective homopolymers. nih.govnih.gov This approach allows for the fine-tuning of the resulting polymer's solubility, conductivity, and band gap. The bulky indene (B144670) group would likely influence the polymer's morphology and chain packing, which are critical factors for charge transport in electronic devices. mdpi.com

| Polymerization Method | Potential Monomers | Expected Polymer Characteristics |

| Oxidative Coupling | This compound | Potentially soluble, electroactive polymers |

| Buchwald-Hartwig Reaction | Halogenated Indenylaniline | Controlled molecular weight and structure |

| Copolymerization | Thiophene, Aniline (B41778) derivatives | Tunable electronic and physical properties |

The indenylaniline scaffold is a promising component for the design of advanced organic semiconductors. Organic semiconductors are the active materials in a range of electronic devices, and their performance is dictated by their molecular structure and solid-state organization. nih.gov The fusion of the indene and aniline moieties in this compound provides a donor-π-bridge structure that is fundamental to many organic electronic materials.

Derivatives of indene have been successfully incorporated into fullerene-based molecules to create novel organic semiconductors. researchgate.netresearchgate.net This research has shown that the functional groups attached to the indene structure can significantly influence the material's electronic properties and its performance in devices. researchgate.net Similarly, indenylaniline could be chemically modified to create a family of semiconductors with tailored characteristics for applications in organic thin-film transistors (OTFTs) and other electronic devices. nih.gov The development of such materials often focuses on achieving high charge carrier mobility and favorable energy levels for efficient charge injection and transport. mdpi.com

Application in Optoelectronic Devices

The unique electronic and optical properties of materials derived from indenylaniline scaffolds make them suitable for use in various optoelectronic devices, where they can play roles in light absorption, emission, and charge transport.

One of the most promising applications for indenylaniline-derived scaffolds is in perovskite solar cells (PSCs). Specifically, indene derivatives have been used to create electron-transporting materials (ETMs). researchgate.netresearchgate.net In PSCs, the ETM plays a crucial role in extracting electrons from the perovskite absorber layer and transporting them to the electrode, while blocking holes.

Research has demonstrated the synthesis of indene-C60 adducts that serve as effective ETMs in flexible, inverted (p-i-n) perovskite solar cells. researchgate.netresearchgate.net These adducts are designed to have appropriate lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron extraction from the perovskite layer. researchgate.net Functional groups on the indene moiety, such as acetamido groups, can passivate defects on the perovskite surface, reducing charge recombination and improving device efficiency and stability. researchgate.netresearchgate.net For instance, a device using an acetamido-functionalized indene-fullerene derivative achieved a power conversion efficiency of 13.61% on a large-area flexible substrate. researchgate.netresearchgate.net

| Indene-Fullerene Derivative | Device Configuration | Power Conversion Efficiency (PCE) | Reference |

| NHAc-ICMA | Inverted (p-i-n), Flexible | 13.61% | researchgate.netresearchgate.net |

| NHAc-Me-ICMA | Inverted (p-i-n), Flexible | Not specified as highest | researchgate.netresearchgate.net |

| NH2-ICMA | Inverted (p-i-n), Flexible | Lower than NHAc-ICMA | researchgate.netresearchgate.net |

The performance of optoelectronic devices is intrinsically linked to the spectroscopic properties of the materials used. Composite structures incorporating indenylaniline scaffolds are expected to exhibit distinct absorption and emission characteristics. Techniques such as UV-visible spectroscopy are essential for determining the optical bandgap of these materials, which dictates the wavelengths of light they can absorb or emit.

Studies on indene-fullerene derivatives used in perovskite solar cells have employed X-ray photoelectron spectroscopy (XPS) to investigate the electronic interactions at the interface between the ETM and the perovskite layer. researchgate.netresearchgate.net XPS data revealed that the binding energy of lead in the perovskite shifts upon deposition of the indene-fullerene layer, indicating an electronic interaction. researchgate.net This suggests that electron-donating groups on the indene scaffold can form a dative bond with uncoordinated lead ions, a passivation effect that is beneficial for device performance. researchgate.net The spectroscopic characterization of aniline derivatives often involves Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) to confirm their chemical structure and purity. mdpi.com

Novel Molecular Scaffolds for Sensing and Molecular Switches

The indenylaniline structure holds potential for the development of novel molecular sensors and switches. The aniline nitrogen atom can act as a binding site for analytes, and this binding event can induce a change in the molecule's electronic or photophysical properties, forming the basis of a sensory response. For example, polymers derived from aniline have demonstrated high sensitivity to moisture and ammonia, suggesting their utility in chemical sensors. mdpi.com

Furthermore, the indenylaniline scaffold could be incorporated into larger systems that function as molecular switches. By introducing photochromic or electrochromic groups, it might be possible to reversibly alter the structure and, consequently, the optical and electronic properties of the molecule with an external stimulus like light or voltage. The design of such systems often relies on creating a conjugated pathway that can be reversibly broken or restored, leading to a significant change in the absorption or fluorescence spectrum.

Polymer Chemistry Applications of Indenylaniline Analogues

The incorporation of bulky, rigid substituents onto a polymer backbone is a well-established strategy for modifying the physicochemical properties of the resulting material. In the context of polyaniline (PANI), one of the most extensively studied conductive polymers, functionalization with various groups can significantly alter its processability, morphology, and electronic characteristics. unl.ptmdpi.com While the direct polymerization of this compound is not extensively detailed in available literature, the study of analogous substituted anilines provides significant insight into the potential applications of indenylaniline-based polymers.

The synthesis of PANI derivatives typically involves the chemical oxidative polymerization of the corresponding substituted aniline monomer. nih.govrsc.org Studies on ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, demonstrate that the nature of the substituent has a profound impact on the final polymer. nih.govrsc.orgresearcher.life These modifications can influence the polymer's structure, solubility, and surface morphology. nih.govrsc.org For instance, attaching different groups can change the polymer's surface from a heterogeneous hierarchical structure to a more uniform spherical one. nih.govrsc.org

A significant challenge with pristine polyaniline is its poor solubility in common organic solvents, which complicates processing and device fabrication. Introducing bulky groups, such as an indenyl moiety, is expected to increase the solubility by disrupting the inter-chain packing, making the polymer more amenable to solution-based processing for creating films. mdpi.comnih.gov This enhanced solubility is crucial for applications in chemical sensors and other electronic devices. nih.gov

Furthermore, the electronic and steric effects of the substituent can tune the polymer's properties. mdpi.comnih.gov The presence of functional groups can affect the coplanarity of the polymer chain, which in turn influences the extended conjugation of the pi-electron system. mdpi.com This can impact the material's conductivity and redox properties. mdpi.com In cases where homopolymerization of a substituted monomer is hindered due to steric effects, copolymerization with aniline is a viable alternative to tailor the material's final properties by adjusting the monomer feed ratio. mdpi.com The resulting polymers often exist in the protonated emeraldine (B8112657) form, which is the conductive state of polyaniline. nih.govrsc.org

Indane and Indolinone Scaffolds in Advanced Material Design

The rigid bicyclic framework of the indane moiety, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, serves as a valuable scaffold in the design of advanced materials. eburon-organics.com This structure is a key building block in organic electronics, photopolymerization, and for creating materials with non-linear optical (NLO) properties. encyclopedia.pubmdpi.com Indane derivatives, particularly indane-1,3-dione, are recognized as versatile components for a range of applications, from bioimaging to electronics. mdpi.com

The indane-1,3-dione structure is particularly noteworthy as an electron acceptor, making it highly useful for designing dyes in solar cell applications and as a component in photoinitiators for polymerization. encyclopedia.pub Its derivatives have garnered significant attention in the field of organic electronics, especially for Organic Light-Emitting Diodes (OLEDs), due to their tunable electronic properties and excellent charge transport characteristics. nbinno.com The specific substitution pattern on the indane core allows for the fine-tuning of its properties to suit different roles within an OLED, such as in emissive layers or charge transport layers. nbinno.com

Similarly, s-indacene (B1235719), a related polycyclic hydrocarbon, and its derivatives are considered suitable precursors for developing organic electronic devices. researchgate.net Computational studies have explored s-indacene as a viable candidate for constructing materials with tailor-made electronic properties, where the frontier energy levels can be tuned by the rational choice of substituents and bridging groups. researchgate.net

Indolin-2-one is another important heterocyclic scaffold that has attracted attention for its potential in creating new anticancer agents. Beyond medicinal chemistry, the core structure is explored for its interactions in material design. The design of potent and selective materials often involves exploring the available space around the indolinone scaffold to optimize steric and electrostatic interactions.

The development of stable and tunable polycyclic aromatic compounds is a crucial goal in organic optoelectronics. chemrxiv.org Merging indole (B1671886) and indolizine (B1195054) moieties into a single polycyclic framework has led to a new class of π-expanded indoloindolizines. These materials exhibit vivid colors and fluorescence across the visible spectrum and possess enhanced stability against photooxidation compared to traditional acenes, making them promising candidates for practical applications in optoelectronic devices. chemrxiv.org

Corrosion Inhibition Potentials of Indene-1,3-dione Derivatives

Indene-1,3-dione derivatives have been identified as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl) solutions. derpharmachemica.comresearchgate.net The primary mechanism of their protective action is the adsorption of the organic molecules onto the metal surface, forming a barrier that blocks the electrochemical reactions responsible for corrosion. nih.gov This adsorption process involves the displacement of water molecules from the metal surface and can occur through physical adsorption (physisorption) due to electrostatic forces or chemical adsorption (chemisorption) involving charge sharing or transfer between the inhibitor molecules and the metal. derpharmachemica.comresearchgate.net

The effectiveness of these compounds is attributed to specific features in their molecular structure, such as the presence of π-bonds and heteroatoms (like oxygen and nitrogen), which act as active centers for adsorption. derpharmachemica.com The electronic structure of the molecule, electron density at the donor atoms, and steric factors all play a role in the inhibition efficiency. derpharmachemica.com Studies have shown that 2H-indene-1,3-dione derivatives function as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. derpharmachemica.comresearchgate.net

Experimental techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of these inhibitors. derpharmachemica.comresearchgate.net Quantum chemical calculations and molecular dynamics (MD) simulations are also employed to understand the relationship between the molecular properties of the inhibitors and their protection efficiency, as well as to study their adsorption behavior on the metal surface. derpharmachemica.comresearchgate.net These computational methods provide insights into reactivity parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which correlate with the molecule's ability to donate or accept electrons and thus its effectiveness as an inhibitor. researchgate.net

The adsorption of these derivatives on the steel surface often follows specific adsorption isotherms, such as the Temkin isotherm. derpharmachemica.comresearchgate.net Thermodynamic parameters derived from these studies can indicate whether the adsorption is primarily physisorption, chemisorption, or a combination of both. derpharmachemica.com

Below is a table summarizing the inhibition efficiency of various indene-1,3-dione derivatives based on experimental data.

| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Method | Reference |

| 2-benzenesulfonyl-hydrazone-2H-indene-1,3-dione | 25 | 96.3 | Weight Loss | derpharmachemica.com |

| 2-hydroxybenzohydrazone-2H-indene-1,3-dione | 25 | 95.1 | Weight Loss | derpharmachemica.com |

| 2-(naphthalene-2-yloxy)-acetohydrazone-2H-indene-1,3-dione | 25 | 93.8 | Weight Loss | derpharmachemica.com |

| 2-(3,5-dichlorophenoxy)-acetohydrazone-2H-indene-1,3-dione | 25 | 92.4 | Weight Loss | derpharmachemica.com |

Future Directions and Emerging Trends in Indenylaniline Research

Development of Green and Sustainable Synthetic Methodologies for Indenylanilines

The chemical industry's increasing focus on sustainability is driving a paradigm shift in the synthesis of complex molecules, including indenylanilines. Future research will prioritize the development of environmentally benign and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of novel catalytic systems. For instance, the use of earth-abundant metal catalysts, such as cobalt, is being explored for the sustainable synthesis of the indene (B144670) core. nih.gov These catalysts can facilitate metallo-radical pathways, offering a departure from traditional methods that often rely on expensive and less environmentally friendly noble metals. nih.gov Another green approach involves the use of supramolecular catalysts like β-cyclodextrin. wikipedia.org These catalysts can operate in aqueous media, a significant advantage over volatile organic solvents, and are often recyclable, further enhancing the sustainability of the process. wikipedia.org

Furthermore, the application of alternative energy sources and reaction media is gaining traction. Methodologies employing polyethylene (B3416737) glycol (PEG-400) as a biodegradable solvent and microwave irradiation to accelerate reactions are being investigated for the synthesis of related heterocyclic compounds and can be adapted for indenylaniline synthesis. These techniques not only reduce reaction times but also often lead to higher yields and cleaner product profiles, aligning with the principles of green chemistry.

| Green Chemistry Approach | Key Features | Potential Application for Indenylanilines |

| Metallo-radical Catalysis | Utilizes abundant first-row transition metals (e.g., cobalt) to create carbene-radical intermediates for ring-closure reactions. nih.gov | Sustainable synthesis of the indene core from readily available starting materials. nih.gov |

| Supramolecular Catalysis | Employs catalysts like β-cyclodextrin that can function in water and are reusable. wikipedia.org | Eco-friendly, one-pot synthesis of indenylaniline derivatives in aqueous conditions. wikipedia.org |

| Alternative Solvents & Energy | Use of biodegradable solvents like PEG-400 and energy sources such as microwave irradiation. | Faster, more efficient, and cleaner synthesis with reduced reliance on hazardous solvents. |

Exploration of Novel Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of indenylaniline compounds is crucial for unlocking their full potential. Future research will focus on exploring novel reaction pathways and gaining detailed mechanistic insights, particularly concerning the unique properties of the indenyl ligand.

A key area of investigation is the "indenyl effect," a phenomenon where transition metal complexes of indenyl ligands exhibit significantly enhanced reactivity compared to their cyclopentadienyl (B1206354) counterparts. This heightened reactivity is attributed to the ability of the indenyl ligand to undergo a haptotropic rearrangement from an η5 to an η3 coordination mode. This "ring slippage" creates a vacant coordination site on the metal center, facilitating associative substitution mechanisms that are typically unfavorable for 18-electron complexes. This effect can accelerate reaction rates by several orders of magnitude, making indenyl-metal complexes highly attractive for catalysis.

Computational studies, particularly Density Functional Theory (DFT), will play a pivotal role in elucidating the intricate mechanisms governing these reactions. By modeling reaction pathways and transition states, researchers can gain a predictive understanding of how substituent effects on the indenyl and aniline (B41778) rings influence reactivity. This knowledge will be instrumental in designing more efficient catalysts and synthetic routes. For example, DFT calculations have been used to investigate the stepwise process of cobalt-catalyzed indene synthesis, confirming the involvement of a Co(III)-carbene radical and subsequent radical ring-closure.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of new molecules. For indenylanilines, AI and machine learning (ML) will accelerate the design of compounds with tailored properties for specific applications.

Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding properties to develop predictive models. rsc.orgazom.com These models can then be used to rapidly screen virtual libraries of indenylaniline derivatives, identifying candidates with desirable characteristics such as specific electronic properties, thermal stability, or biological activity, without the need for laborious and costly synthesis and testing. rsc.orgmdpi.com

Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can go a step further by proposing entirely new indenylaniline structures that are predicted to have optimal properties. mdpi.comnih.gov These models learn the underlying patterns in existing chemical data and can generate novel, synthesizable molecules within the vast chemical space. mdpi.comjfe-chem.com This approach significantly shortens the design-make-test-analyze cycle in materials and drug discovery. wikipedia.org

Furthermore, AI can be integrated with computational chemistry methods like DFT to refine property predictions. For instance, ML can predict the outcomes of DFT calculations, providing rapid estimations of electronic structures and reaction energies, which can guide the design of new functional materials.

Expanding Applications in Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of indenylanilines make them promising candidates for a range of applications in advanced functional materials and nanotechnology. Future research will focus on harnessing these properties to create novel devices and materials with enhanced performance.

In the realm of organic electronics, indenyl-based compounds are already showing promise. For example, indene-fullerene derivatives have been synthesized and investigated as electron-transporting materials in flexible perovskite solar cells. nih.gov The ability to tune the electronic properties of the indenyl moiety through functionalization, including the introduction of aniline groups, opens up possibilities for designing new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The indenyl ligand's role in organometallic chemistry also points to applications in catalysis and polymer science. Transition metal indenyl complexes are known precursors to Ziegler-Natta catalysts, which are used in the production of polyolefins. wikipedia.org Future work may explore the synthesis of novel indenylaniline-based ligands to create catalysts with enhanced activity, selectivity, and stability for various polymerization and organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.